3,5-Dibromo-4-fluoroanisole
Overview
Description
3,5-Dibromo-4-fluoroanisole is an organic compound with the molecular formula C7H5Br2FO It is a derivative of anisole, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 4 is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-fluoroanisole typically involves the bromination and fluorination of anisole derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern on the benzene ring. The reaction conditions often involve the use of solvents like dichloromethane or chloroform and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain high-purity compounds suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-fluoroanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anisoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3,5-Dibromo-4-fluoroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-fluoroanisole depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-difluoroanisole: Similar structure but with two fluorine atoms instead of one.
3,5-Dibromoanisole: Lacks the fluorine atom, making it less reactive in certain contexts.
3,5-Difluoroanisole: Contains fluorine atoms but lacks bromine, affecting its reactivity and applications.
Uniqueness
3,5-Dibromo-4-fluoroanisole is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. The combination of these substituents allows for specific reactivity patterns and applications that are not possible with other similar compounds. This makes it a valuable compound in various fields of research and industry.
Biological Activity
3,5-Dibromo-4-fluoroanisole is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features two bromine atoms and one fluorine atom attached to a methoxy-substituted benzene ring. This unique combination of halogens enhances its reactivity and biological activity.
Property | Details |
---|---|
Molecular Formula | C8H6Br2F |
Molecular Weight | 265.94 g/mol |
Physical State | White crystalline solid |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly its effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in these cancer cells. The observed IC50 values suggest a potent cytotoxic effect:
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 8.50 ± 0.82 |
A549 | 9.68 ± 0.80 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The halogen substituents enhance the compound's reactivity, allowing it to form stable complexes with proteins and enzymes involved in critical cellular processes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress by increasing ROS levels, leading to cellular damage and apoptosis.
Case Studies
- Study on Anticancer Effects : A study evaluated the cytotoxicity of various halogenated anisoles, including this compound, against MCF-7 and A549 cell lines. The findings indicated that the compound exhibited a stronger inhibitory effect compared to standard anticancer drugs like quercetin.
- Antimicrobial Efficacy : In another study focused on antimicrobial properties, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as a lead compound for developing new antimicrobial agents.
Properties
IUPAC Name |
1,3-dibromo-2-fluoro-5-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHELVGCVRPWULB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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